molecular formula C10H21NO7 B135479 3-Methoxypropylgluconamide CAS No. 126094-21-1

3-Methoxypropylgluconamide

Cat. No. B135479
M. Wt: 267.28 g/mol
InChI Key: QIGYCAMGTSQFGJ-LURQLKTLSA-N
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Description

3-Methoxypropylgluconamide is a chemical compound with the molecular formula C10H21NO7 . It is also known by other names such as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-(3-methoxypropyl)hexanamide .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropylgluconamide can be analyzed using various techniques. The compound has a molecular weight of 267.276 Da and a monoisotopic mass of 267.131805 Da . It has four defined stereocentres . Further structural analysis would require more specific data or experimental results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypropylgluconamide are not detailed in the available resources. Typically, these properties include characteristics such as color, density, hardness, melting and boiling points, solubility, and reactivity .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-methoxypropyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c1-18-4-2-3-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYCAMGTSQFGJ-LURQLKTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155078
Record name 3-Methoxypropylgluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropylgluconamide

CAS RN

126094-21-1
Record name N-(3-Methoxypropyl)-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126094-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropylgluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126094211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropylgluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYPROPYLGLUCONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GON1S528TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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